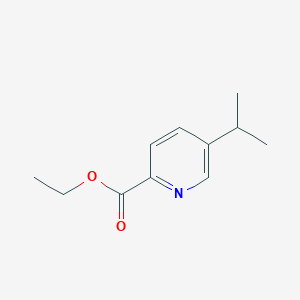

Ethyl 5-isopropylpicolinate

CAS No.: 108734-04-9

Cat. No.: VC14446579

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108734-04-9 |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | ethyl 5-propan-2-ylpyridine-2-carboxylate |

| Standard InChI | InChI=1S/C11H15NO2/c1-4-14-11(13)10-6-5-9(7-12-10)8(2)3/h5-8H,4H2,1-3H3 |

| Standard InChI Key | FTFHLTWDEWYZLH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC=C(C=C1)C(C)C |

Introduction

Structural Characteristics and Molecular Properties

Ethyl 4-isopropylpicolinate belongs to the picolinic acid ester family, characterized by a pyridine ring substituted with an isopropyl group at the 4-position and an ethyl ester at the 2-position. Its molecular formula is , with a molecular weight of 193.24 g/mol . The InChIKey (LTXTVARMBZGFHB-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, which influences its reactivity and interactions .

Key Structural Features:

-

Pyridine Core: The aromatic ring provides electron-withdrawing effects, enhancing the electrophilicity of the ester group.

-

Isopropyl Substituent: Steric bulk at the 4-position modulates reactivity in hydrolysis and coordination reactions .

-

Ethyl Ester: A hydrolytically labile group that serves as a precursor for bioactive acids .

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via acid-catalyzed esterification of 4-isopropylpicolinic acid with ethanol. A representative protocol involves refluxing picolinic acid (5.0 g, 41 mmol) with concentrated (12 mL) in anhydrous ethanol (40 mL) overnight . Post-reaction workup includes neutralization with , extraction with , and purification to yield an 85% product .

Optimization Parameters:

-

Catalyst: Sulfuric acid () or -toluenesulfonic acid.

-

Temperature: 60–80°C under reflux.

-

Solvent: Ethanol or toluene (for azeotropic water removal) .

Industrial Production

Industrial processes employ continuous flow reactors to enhance efficiency, utilizing high-purity reagents and stringent temperature control to maintain >95% purity.

Chemical Reactivity and Functional Transformations

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions to yield 4-isopropylpicolinic acid, a key intermediate for agrochemicals .

| Condition | Catalyst | Product | Yield |

|---|---|---|---|

| Acidic (Reflux) | 4-Isopropylpicolinic acid | 85–90% | |

| Basic (, 80°C) | Aqueous base | Sodium 4-isopropylpicolinate | 92% |

The electron-withdrawing pyridine ring stabilizes the tetrahedral intermediate during hydrolysis, accelerating reaction rates .

Coordination Chemistry

Ethyl 4-isopropylpicolinate acts as a bidentate ligand, coordinating via the pyridinic nitrogen and ester carbonyl oxygen. Studies on vanadium(V) peroxo complexes reveal a distorted pentagonal bipyramidal geometry, with steric hindrance from the isopropyl group reducing coordination efficiency compared to methyl picolinate .

Ligand Strength Comparison:

| Ligand | Relative Coordination Strength |

|---|---|

| Ethyl 4-isopropylpicolinate | 0.75 |

| Methyl picolinate | 1.00 |

| Picolinamide | 1.45 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume